Chlorhydrate de berbérine

Vue d'ensemble

Description

Berberine chloride hydrate is a naturally occurring alkaloid derived from various plants such as Berberis, Coptis, and Hydrastis species . It has been used in traditional medicine for centuries and is known for its bright yellow color. Berberine chloride hydrate has gained significant attention in the scientific and medical communities due to its multifaceted therapeutic applications, including its potential to treat metabolic disorders, cardiovascular diseases, gastrointestinal infections, and certain forms of cancer .

Applications De Recherche Scientifique

Berberine chloride hydrate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Medicine: It has shown promise in treating metabolic disorders, cardiovascular diseases, and certain types of cancer.

Mécanisme D'action

Target of Action

Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

Mode of Action

BBR interacts with its targets, leading to a variety of changes in cellular processes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .

Biochemical Pathways

BBR affects several biochemical pathways. It shows anti-inflammatory activity by inhibiting the production of TNF-α . It also regulates lipid metabolism by altering the expression of genes involved in lipogenesis and energy expenditure in adipose tissue and muscle . Moreover, BBR modulates bile acid metabolism by altering key gene expressions in the liver and small intestine .

Pharmacokinetics

Orally administered BBR undergoes extensive metabolism due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . Transdermal administration achieves bbr levels well above oral administration .

Result of Action

The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress S. mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup .

Action Environment

The action of BBR can be influenced by environmental factors such as pH. For instance, the inhibitory effect of BBR on S. mutans biofilm formation was found to be reduced under acidic conditions and elevated under alkaline conditions .

Analyse Biochimique

Biochemical Properties

Berberine chloride hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits DNA topoisomerase, an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Cellular Effects

Berberine chloride hydrate has potential inhibitory effects on the proliferation of various types of cells, including colorectal carcinoma cell lines such as LoVo, HCT116, SW480, and HT-29 . It influences cell function by inducing a time- and dose-dependent inhibition of cell growth .

Molecular Mechanism

At the molecular level, Berberine chloride hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It induces ROS generation, which can lead to oxidative stress and subsequent cell death .

Temporal Effects in Laboratory Settings

Berberine chloride hydrate has been found to be very stable up to 6 months at all pH and temperature conditions tested . Its effects on cellular function over time have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Berberine chloride hydrate vary with different dosages. For instance, it has been shown to inhibit the growth of human colorectal adenocarcinoma in vivo at doses of 30 and 50 mg/kg/day .

Metabolic Pathways

It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its hydrophilic nature, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its known interactions with DNA topoisomerase, it is likely to be found in the nucleus where this enzyme is located .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Berberine chloride hydrate can be synthesized through several methods. One common approach involves the extraction of berberine from plant sources followed by its conversion to berberine chloride hydrate. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials. The isolated berberine is then reacted with hydrochloric acid to form berberine chloride, which is subsequently hydrated to obtain berberine chloride hydrate .

Industrial Production Methods: In industrial settings, the production of berberine chloride hydrate often involves large-scale extraction from plant sources, followed by purification and crystallization processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Berberine chloride hydrate undergoes various chemical reactions, including:

Oxidation: Berberine can be oxidized to form berberrubine and other oxidation products.

Reduction: Reduction of berberine can yield dihydroberberine.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of derivatives such as 9-N-benzylberberine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic reagents like benzyl chloride can be used under mild conditions.

Major Products:

Oxidation: Berberrubine and other oxidation products.

Reduction: Dihydroberberine.

Substitution: 9-N-benzylberberine.

Comparaison Avec Des Composés Similaires

Berberine hydrochloride: A hydrochloride salt form of berberine, known for its improved bioavailability.

Dihydroberberine: A reduced form of berberine with enhanced bioavailability and efficacy.

Berberrubine: An oxidation product of berberine with distinct pharmacological properties.

Uniqueness: Berberine chloride hydrate is unique due to its multifaceted therapeutic applications and its ability to engage multiple biochemical pathways. Its activation of AMPK and modulation of lipid metabolism distinguish it from other similar compounds .

Propriétés

IUPAC Name |

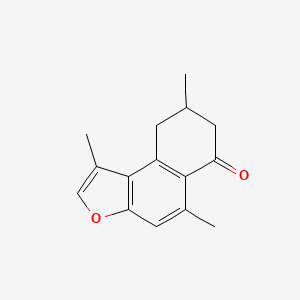

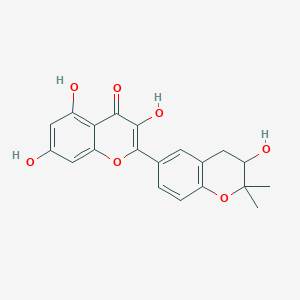

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNJXFPOPCFZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987465 | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68030-18-2 | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of berberine chloride hydrate in drug delivery?

A1: Research suggests that berberine chloride hydrate holds promise as a component in smart drug delivery systems. For example, thermal-responsive composite fibers have been developed using berberine chloride hydrate and shape memory polyurethane. [] These fibers exhibit controlled release properties influenced by factors like pH and temperature, potentially allowing for adjustable drug doses. []

Q2: How does the structure of berberine chloride hydrate influence its stability and what are the implications for pharmaceutical formulation?

A2: Berberine chloride hydrate exists in different forms, including dihydrate and tetrahydrate, with varying stability under different conditions. [] For instance, wet granulation processes commonly used in tablet production can induce transformations between these forms, impacting the final product. [] This highlights the importance of carefully selecting excipients and controlling processing parameters to ensure the desired hydrate form and drug product stability.

Q3: What is the impact of pH on the antibacterial activity of berberine chloride hydrate against Streptococcus mutans?

A3: Studies demonstrate that the pH of the environment significantly influences the effectiveness of berberine chloride hydrate against Streptococcus mutans biofilm formation. [] While exhibiting inhibitory effects across a range of pH values, its potency is reduced under acidic conditions and enhanced under alkaline conditions. [] This pH dependency likely stems from the compound's nature as a quaternary ammonium salt alkaloid and its interaction with the bacterial cell wall.

Q4: Does berberine chloride hydrate offer any benefits in the context of phototherapy for psoriasis?

A5: Research indicates that berberine chloride hydrate exhibits both UV-A and UV-B blocking properties. [] When combined with another natural compound, quercetin hydrate, it forms a mixture with potential for topical cream formulations in psoriasis phototherapy. [] Notably, this combination shows no significant cytotoxicity at low concentrations and exhibits comparable photostability to standard UV filters. []

Q5: Are there any studies investigating the combined effects of berberine chloride hydrate supplementation and exercise on diabetic complications?

A6: Several studies have investigated this area. One study examined the impact of aerobic exercise combined with berberine chloride hydrate on cardiac tissue in diabetic rats. [] Another explored the effects on liver enzymes and serum blood glucose in a similar model. [] Additionally, research has looked into the influence of this combination on the mitochondrial biogenesis of cardiac muscles in diabetic rats. [] These studies highlight the growing interest in exploring the potential synergistic effects of lifestyle interventions and berberine chloride hydrate in managing diabetes-related complications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

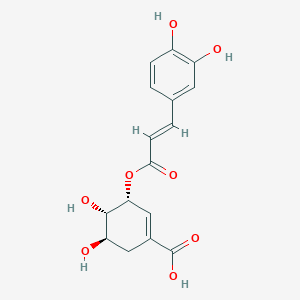

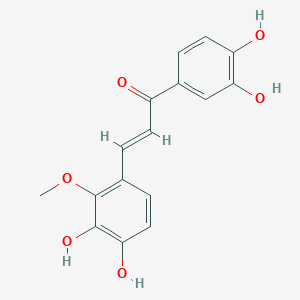

![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)